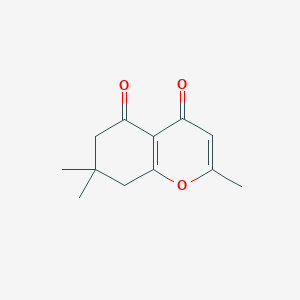![molecular formula C17H17BrN2O4 B5846897 N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5846897.png)
N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide is a complex organic compound characterized by its unique molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide typically involves multiple steps, starting with the preparation of the core phenoxyacetyl intermediate. The process often includes:
Bromination: Introduction of a bromine atom to the phenoxy ring.
Acetylation: Addition of an acetyl group to the brominated phenoxy compound.
Methoxylation: Introduction of a methoxy group to the benzene ring.
Carboximidamide Formation: Conversion of the acetylated intermediate to the final carboximidamide structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N’-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions may involve the use of catalysts like palladium or nickel in the presence of appropriate ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
N’-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Material Science: Component in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which N’-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N’-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide
- N’-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide
Uniqueness
N’-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(2-bromo-4-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4/c1-11-3-8-15(14(18)9-11)23-10-16(21)24-20-17(19)12-4-6-13(22-2)7-5-12/h3-9H,10H2,1-2H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDAFUHOEFHESE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)ON=C(C2=CC=C(C=C2)OC)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)O/N=C(/C2=CC=C(C=C2)OC)\N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
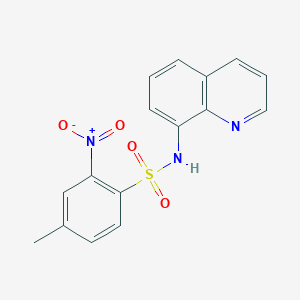
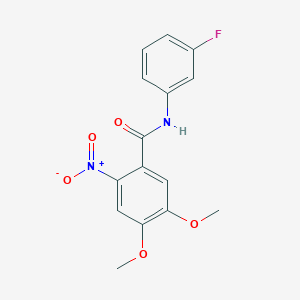
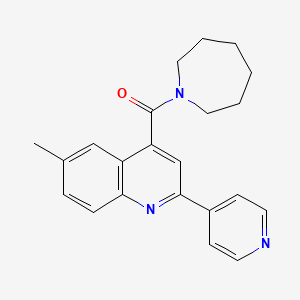
![N-[2-(2-oxopyrrolidin-1-yl)ethyl]benzamide](/img/structure/B5846850.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]nicotinamide](/img/structure/B5846853.png)
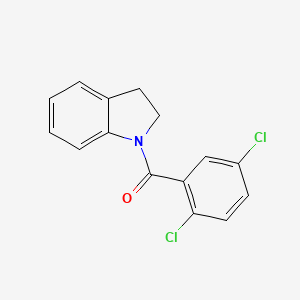
![N-[(E)-1-(4-aminophenyl)ethylideneamino]-3-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B5846867.png)
![N'-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(4-CYANOPHENOXY)ACETOHYDRAZIDE](/img/structure/B5846873.png)
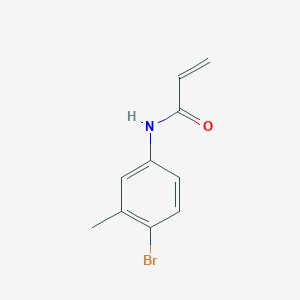
![N-(3,4-dimethoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5846881.png)
![4-fluoro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide](/img/structure/B5846891.png)
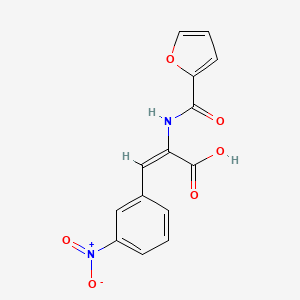
![5-(methoxymethyl)-2-methyl-3-naphthalen-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B5846902.png)
